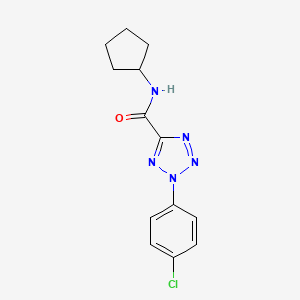
N-cyclopentyl-2-(4-chlorophényl)-2H-tétrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-cyclopentyl-2H-tetrazole-5-carboxamide, commonly known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of tetrazole-based cannabinoids and has been found to have a high affinity for both the CB1 and CB2 receptors in the endocannabinoid system.
Mécanisme D'action
CP-55940 exerts its effects by binding to the CB1 and CB2 receptors in the endocannabinoid system. This binding leads to the activation of various signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) signaling. These pathways ultimately lead to the modulation of various physiological processes, including pain perception, inflammation, and neuronal function.
Biochemical and Physiological Effects:
CP-55940 has been found to have various biochemical and physiological effects, including the modulation of pain perception, inflammation, and neuronal function. Additionally, this compound has been found to have anti-tumor properties and can inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
CP-55940 has several advantages for lab experiments, including its high potency and selectivity for the CB1 and CB2 receptors. However, this compound also has some limitations, including its lipophilicity and poor solubility in water, which can make it difficult to work with in some experimental settings.
Orientations Futures
There are several future directions for research on CP-55940, including the development of more selective and potent analogs of this compound. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in various fields of medicine, including pain management, neuroprotection, and cancer treatment. Finally, more research is needed to fully understand the mechanism of action of CP-55940 and its effects on various physiological processes.
Méthodes De Synthèse
The synthesis of CP-55940 involves the reaction of 4-chlorobenzylcyanide with cyclopentylmagnesium bromide to form 4-chlorophenylcyclopentyl ketone. This intermediate is then reacted with sodium azide and copper sulfate to form the tetrazole ring. The final step involves the addition of a carboxamide group to the tetrazole ring using acetic anhydride.
Applications De Recherche Scientifique
Agents antioxydants et anticancéreux organométalliques
Ce composé a été utilisé dans la synthèse du complexe trans-CuCl2L2 avec le ligand L, (E)- (4-chlorophényl)-N- (3-phényl-4H-1,2,4-triazol-4-yl)méthanimine . Les composés synthétisés ont été caractérisés en appliquant diverses techniques spectroscopiques . Le complexe de chlorure de cuivre de la base de Schiff 1,2,4-triazole est censé avoir une forte activité anticancéreuse .
Synthèse de nouveaux composés
Le composé a été utilisé dans la condensation de Claisen-Schmidt du 4-chlorobenzaldéhyde avec la 2′-fluoro-4′-méthoxyacetophénone . Compte tenu des propriétés antiparasitaires connues des chalcones halogénées, ce nouveau composé est adapté à l’étude de l’activité antileishmanienne .
Catalyseur pour diverses réactions
Il a été utilisé comme catalyseur pour diverses réactions, telles que les réactions de Diels-Alder. Il a également été utilisé comme agent de polymérisation.
Réactif dans la synthèse de composés organiques
Recherche en physiologie végétale
Ce composé polyvalent a trouvé une utilité dans diverses applications de recherche scientifique, couvrant les domaines de la physiologie végétale, de la biochimie et de la biologie moléculaire .
Recherche en biochimie
Le composé a été utilisé pour étudier les effets des hormones végétales sur la croissance, le développement et le métabolisme .
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-N-cyclopentyltetrazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O/c14-9-5-7-11(8-6-9)19-17-12(16-18-19)13(20)15-10-3-1-2-4-10/h5-8,10H,1-4H2,(H,15,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQEAMBQDYSVJSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

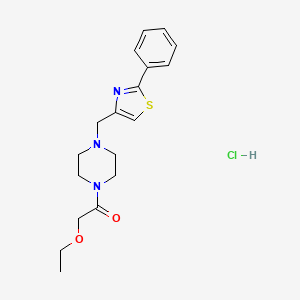

![2-[(4-Phenyl-1,3-thiazol-2-yl)methyl]-1,3-thiazol-4-ol](/img/structure/B2382808.png)
![2-[8-(5-Chloro-2-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidaz olino[1,2-h]purin-3-yl]acetamide](/img/structure/B2382813.png)
![5-((4-Benzhydrylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2382816.png)
![N-(4-acetylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2382817.png)

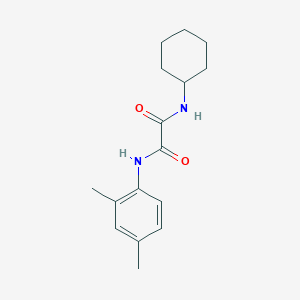
![N-(1-(1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2382820.png)
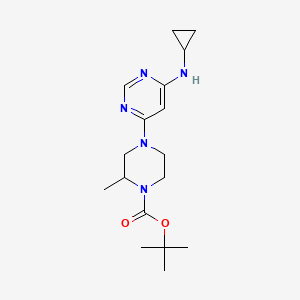
![2-(4-fluorophenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2382822.png)
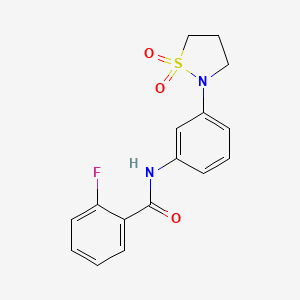
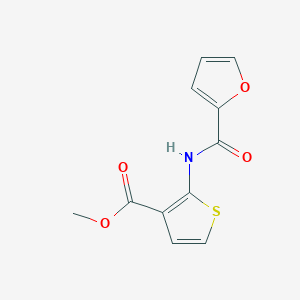
![3-Benzyl-7-[(4-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine](/img/structure/B2382826.png)